

Technical Support Center: Troubleshooting c-Kit-IN-3 Solubility

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Compound of Interest

Compound Name: c-Kit-IN-3

Cat. No.: B2583239

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Compound Profile & Physicochemical Challenge

c-Kit-IN-3 is a highly potent, ATP-competitive inhibitor of the c-Kit receptor tyrosine kinase.^[1] Like many high-affinity kinase inhibitors containing halogenated phenyl groups and quinoline scaffolds, it possesses high lipophilicity (LogP) and low aqueous solubility.^[1]

The "crash-out" phenomenon you are observing is likely due to solvent shock.^[1] When a concentrated DMSO stock solution is introduced to an aqueous environment (media), the solvent capacity drops exponentially. If the local concentration of the drug exceeds its thermodynamic solubility limit before it can bind to carrier proteins (like BSA or FBS), it nucleates and precipitates.

Physicochemical Data Table

Property	Specification	Critical Note
Compound Name	c-Kit-IN-3	Specific inhibitor for c-Kit (CD117)
CAS Number	2363169-01-9	Verify this matches your vial
Molecular Weight	516.90 g/mol	Use this for molarity calculations
Solubility (DMSO)	~50–100 mM	Soluble in pure organic solvent
Solubility (Water)	< 1 μ M (Predicted)	Insoluble without carrier proteins
Appearance	Solid Powder	White to off-white

The "Golden Protocol" for Preparation

Do not add DMSO stock directly to a large volume of cold media. This almost guarantees precipitation.^[1] Follow this thermodynamic step-down protocol to ensure stable dispersion.

Step 1: Master Stock Preparation (10 mM)^[1]

- Dissolve the lyophilized powder in 100% anhydrous DMSO to create a 10 mM Master Stock.
- Vortex vigorously for 30 seconds.
- Visual Check: Ensure the solution is perfectly clear. If unsure, spin down at 13,000 x g for 1 minute to check for pellets.
- Aliquot into small volumes (e.g., 20 μ L) to avoid freeze-thaw cycles. Store at -80°C.

Step 2: The "Serum-First" Dilution Method

Rationale: Serum proteins (Albumin/Globulins) act as a "sink" for hydrophobic drugs, preventing crystallization.^[1]

- Warm your media: Ensure your culture media (with 10% FBS) is pre-warmed to 37°C. Cold media accelerates precipitation.^[1]

- Prepare an Intermediate Dilution (Optional but Recommended):
 - Dilute the 10 mM stock 1:10 in 100% DMSO to make a 1 mM working stock.
 - Why? It is easier to pipet larger volumes accurately, and it reduces the local concentration shock.
- Rapid-Mix Addition:
 - Place the pipette tip containing the drug submerged into the center of the media volume.
 - Expel the drug quickly while simultaneously swirling or vortexing the media.
 - Do not drop the drug onto the surface of the media (it will form a film).
 - Do not touch the side of the tube (it will crystallize on the plastic).

Troubleshooting Q&A

Q1: I see fine needle-like crystals under the microscope after 24 hours. Is my data valid? A: No. If you see crystals, the effective concentration of the drug is unknown and likely significantly lower than calculated. Furthermore, crystals can cause physical stress to cells (pseudo-toxicity) or be phagocytosed, leading to lysosomal rupture. You must repeat the experiment using a lower concentration or the "Serum-First" protocol.

Q2: Can I use PBS for my intermediate dilution? A: Absolutely not. PBS has high ionic strength and zero protein content.^[1] Adding a hydrophobic kinase inhibitor to PBS will cause immediate precipitation (often invisible to the naked eye). Always dilute from DMSO directly into serum-containing media.^[1]

Q3: What is the maximum DMSO concentration my cells can tolerate? A: The "Safe Zone" is generally < 0.1% v/v.

- Example: If you need a 10 μ M final concentration, adding 1 μ L of a 10 mM stock to 1 mL of media = 0.1% DMSO.
- Warning: Concentrations above 0.5% DMSO can induce differentiation in stem cells or apoptosis in sensitive lines, confounding your c-Kit inhibition data.^[1]

Q4: My media turns cloudy immediately upon addition. A: This is "Oiling Out." You have exceeded the solubility limit.

- Immediate Fix: Sonicate the media in a water bath for 5 minutes at 37°C.
- Long-term Fix: You are likely working at a concentration that is physically impossible for this compound in aqueous buffer.[1] Verify your calculations. If you need >50 µM, this compound may not be suitable for cellular assays without a specialized formulation (e.g., cyclodextrins).

Visualizing the Science

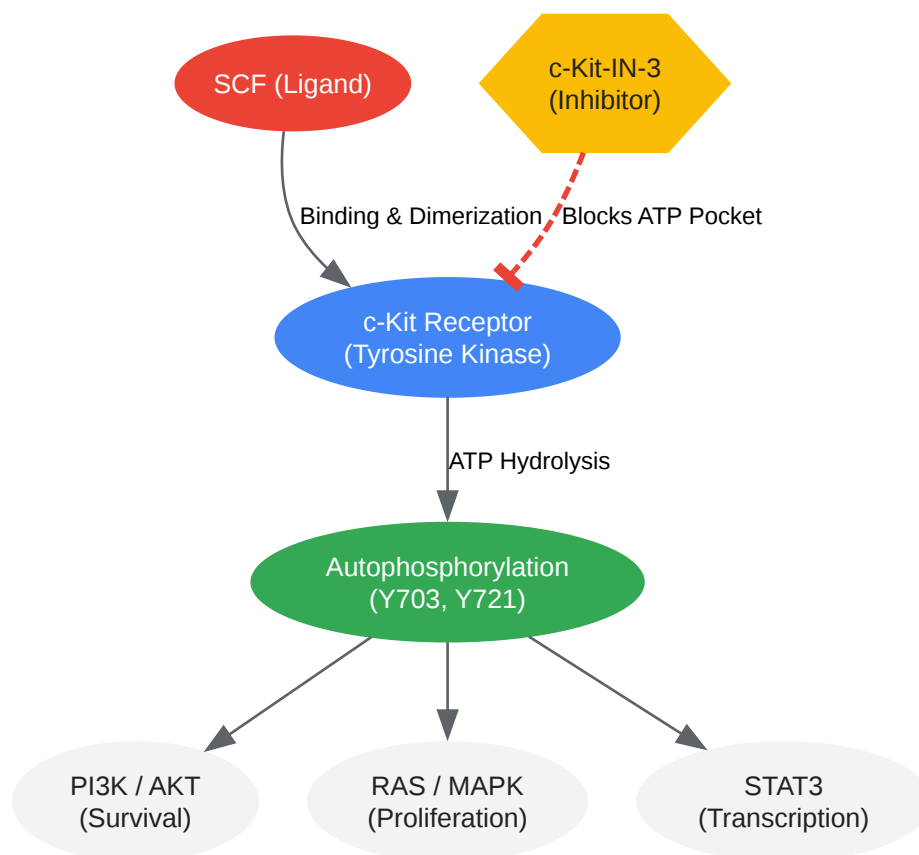
A. Experimental Workflow: Preventing Solvent Shock



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Figure 1: The "Serum-First" dilution workflow designed to prevent local saturation and precipitation.[1]

B. Mechanism of Action: c-Kit Signal Blockade



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Figure 2: **c-Kit-IN-3** targets the ATP-binding pocket of the c-Kit receptor, preventing autophosphorylation and downstream signaling cascades (PI3K, MAPK).[1]

References

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